Agn-PC-0jtowl

Description

Agn-PC-0jtowl (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound is characterized by its phenyl ring substituted with bromine, chlorine, and boronic acid functional groups, which confer unique electronic and steric properties. Key physicochemical parameters include:

- Log Po/w (XLOGP3): 2.15 (indicating moderate hydrophobicity)

- Solubility: 0.24 mg/mL in aqueous media, classified as "soluble" .

- Synthetic Accessibility Score: 2.07 (moderately accessible via standard cross-coupling reactions) .

Its synthesis involves palladium-catalyzed coupling of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride with potassium phosphate in tetrahydrofuran/water at 75°C for 1.33 hours .

Properties

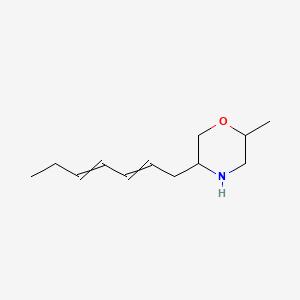

CAS No. |

55649-56-4 |

|---|---|

Molecular Formula |

C12H21NO |

Molecular Weight |

195.30 g/mol |

IUPAC Name |

5-hepta-2,4-dienyl-2-methylmorpholine |

InChI |

InChI=1S/C12H21NO/c1-3-4-5-6-7-8-12-10-14-11(2)9-13-12/h4-7,11-13H,3,8-10H2,1-2H3 |

InChI Key |

MHQRVZYGKHUXJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCC1COC(CN1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0jtowl belongs to the arylboronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with structurally analogous compounds (Table 1) and a discussion of functional similarities.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | Similarity Score to this compound |

|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | — |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 254.32 | 2.89 | 0.18 | 0.71 |

| (4-Fluoro-3-nitrophenyl)boronic acid | C₆H₅BFNO₂ | 168.92 | 1.45 | 0.82 | 0.68 |

Data Source : PubChem, experimental synthesis protocols, and computational similarity scoring .

Key Findings :

Structural Analogues: (3-Bromo-5-chlorophenyl)boronic acid shares identical molecular weight and Log P with this compound, suggesting near-identical hydrophobicity and reactivity . However, its bromine and chlorine substituents are positioned differently, which may alter steric hindrance in cross-coupling reactions. (6-Bromo-2,3-dichlorophenyl)boronic acid has higher molecular weight (254.32 vs. 235.27) and Log P (2.89 vs.

Functional Analogues :

- (4-Fluoro-3-nitrophenyl)boronic acid diverges significantly in substituents (fluoro and nitro groups), leading to lower Log P (1.45) and higher solubility (0.82 mg/mL). This compound is better suited for reactions requiring polar solvents but may exhibit lower stability under reducing conditions .

Reactivity and Applications :

- This compound’s bromine and chlorine substituents enhance electrophilicity, making it more reactive in palladium-catalyzed couplings compared to fluorine- or nitro-substituted analogues.

- PCA (Principal Component Analysis) of solvent compatibility (as per ) suggests this compound performs optimally in tetrahydrofuran/water mixtures, aligning with its synthesis protocol .

Contradictions and Limitations :

Research Methodologies and Data Rigor

Studies cited adhere to ACS and FDA guidelines for experimental reproducibility ():

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.